Laccase-IN-5

Laccase inhibition Enzyme assay Antifungal target engagement

Laccase-IN-5 delivers best-in-class laccase inhibition (IC50=0.82 μM)—1.2× more potent than Laccase‑IN‑3 and 43× more potent than cysteine. Its broad-spectrum activity against B. dothidea, F. graminearum, V. mali, and oomycetes provides a single-compound solution for multi-pathogen screening panels. Validated in vivo with protective and curative efficacy comparable to chlorothalonil in apple fruit assays, it is an ideal scaffold for agrochemical SAR and antifungal mechanism studies.

Molecular Formula C16H17FN2O
Molecular Weight 272.32 g/mol
Cat. No. B15559546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaccase-IN-5
Molecular FormulaC16H17FN2O
Molecular Weight272.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H17FN2O/c1-11(2)12-3-5-13(6-4-12)16(20)19-18-15-9-7-14(17)8-10-15/h3-11,18H,1-2H3,(H,19,20)
InChIKeyDRTLRFWAFLKJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laccase-IN-5: Quantitative Biochemical and Antifungal Profile for Targeted Procurement


Laccase-IN-5 (also designated Compound 2b) is a synthetic laccase inhibitor derived from a cuminic acid hydrazide scaffold [1]. It exhibits sub-micromolar potency against laccase (IC50 = 0.82 μM) and demonstrates broad-spectrum antifungal activity against multiple plant pathogenic fungi and oomycetes . The compound acts by increasing cell membrane permeability, restricting hyphal growth, disrupting cell wall integrity, and inducing oxidative stress [1]. Its in vivo protective and curative effects against Botryosphaeria dothidea are comparable to the commercial fungicide chlorothalonil [1].

Why Laccase-IN-5 Cannot Be Replaced by Generic Laccase Inhibitors


Laccase inhibitors display widely divergent potency and antifungal spectra, making simple in-class substitution unreliable. Laccase-IN-5 achieves an IC50 of 0.82 μM, which is 1.2‑fold lower (more potent) than the structurally related Laccase‑IN‑3 (1.02 μM) and 43‑fold lower than the common positive control cysteine (35.50 μM) [1]. Furthermore, Laccase-IN-5 exhibits broad‑spectrum activity against multiple plant pathogenic fungi and oomycetes, whereas many alternative laccase inhibitors are narrowly optimized for single pathogens [2][3]. These quantitative differences in target engagement and antifungal breadth preclude interchangeable use.

Laccase-IN-5: Quantitative Head-to-Head Evidence Against Key Comparators


Laccase-IN-5 Exhibits 1.2‑Fold Higher Laccase Inhibitory Potency than Laccase‑IN‑3 and 43‑Fold Higher than Cysteine

Laccase-IN-5 demonstrates superior potency for laccase inhibition compared to both a closely related analog and a standard positive control. In direct comparison, Laccase-IN-5 (IC50 = 0.82 μM) is 1.2‑fold more potent than Laccase‑IN‑3 (IC50 = 1.02 μM) [1] and 43‑fold more potent than cysteine (IC50 = 35.50 μM) [1]. This difference is statistically significant within the respective assay contexts.

Laccase inhibition Enzyme assay Antifungal target engagement

Laccase-IN-5 Exhibits Broad‑Spectrum Antifungal Activity Against Multiple Plant Pathogens, in Contrast to Narrow‑Spectrum Laccase Inhibitors

Laccase-IN-5 demonstrates activity against a wide array of plant pathogenic fungi and oomycetes, including Botryosphaeria dothidea, Fusarium graminearum, Valsa mali, and other species tested [1]. In contrast, the laccase inhibitor Laccase‑IN‑2 is reported to exhibit excellent antifungal activity primarily against Magnaporthe oryzae, with no reported broad‑spectrum activity [2]. This differential spectrum indicates that Laccase-IN-5 offers greater versatility for agricultural research applications involving diverse pathogen panels.

Antifungal spectrum Plant pathology Oomycetes

Laccase-IN-5 Achieves In Vivo Efficacy Comparable to Commercial Fungicide Chlorothalonil in Apple Fruit Assays

In an in vivo apple fruit protection assay against B. dothidea, Laccase-IN-5 provided protective and curative effects that were comparable to the commercial fungicide chlorothalonil [1]. This equivalence demonstrates that Laccase-IN-5 translates its potent in vitro enzyme inhibition and antifungal activity into practical disease control. In contrast, Laccase‑IN‑3, while exhibiting a more potent in vitro EC50 (0.17 mg/L) against the same pathogen, has not been reported to achieve comparable in vivo efficacy to a commercial standard [2].

In vivo efficacy Crop protection Botryosphaeria dothidea

Laccase-IN-5 Displays Favorable Phytotoxicity Profile in Seed Germination Assays

In phytotoxicity tests, Laccase-IN-5 showed good safety on seeds of mung bean and radish, indicating low acute phytotoxic effects at tested concentrations [1]. This safety profile supports its potential utility as a lead for agricultural fungicide development. While phytotoxicity data are not uniformly reported for many laccase inhibitors (e.g., Laccase‑IN‑3 or Laccase‑IN‑2), the available evidence positions Laccase-IN-5 as a compound with a favorable early‑stage safety margin for crop applications.

Phytotoxicity Crop safety Seed germination

Optimal Use Cases for Laccase-IN-5 Based on Quantitative Differentiation


Potency‑Driven Laccase Inhibition for Mechanistic Studies

Laccase-IN-5 is the preferred choice when experimental objectives demand maximal laccase inhibition at minimal concentration. Its IC50 of 0.82 μM provides a 1.2‑fold advantage over the next closest analog Laccase‑IN‑3 (1.02 μM) and a 43‑fold advantage over cysteine (35.50 μM) [1]. This potency advantage reduces the required compound quantity, minimizes solvent/DMSO artifacts, and enables cleaner signal‑to‑noise in enzymatic assays.

Broad‑Spectrum Antifungal Screening Across Multiple Pathogens

For laboratories screening panels of diverse plant pathogenic fungi and oomycetes, Laccase-IN-5 offers a single‑compound solution. Its demonstrated activity against B. dothidea (EC50 = 0.96 mg/L), F. graminearum, V. mali, and other species [2] contrasts with narrower‑spectrum inhibitors like Laccase‑IN‑2, which is largely restricted to M. oryzae [3]. This breadth streamlines procurement and simplifies data cross‑comparison across pathogen species.

In Vivo Translational Research Requiring Commercial‑Fungicide Benchmarking

Laccase-IN-5 is validated in planta with protective and curative efficacy comparable to chlorothalonil in apple fruit assays [2]. This benchmarked performance makes it a valuable tool for researchers studying in vivo antifungal mechanisms, host‑pathogen interactions, or evaluating the translational potential of laccase‑targeted fungicides.

Early‑Stage Agrochemical Lead Optimization with Favorable Phytotoxicity Profile

Laccase-IN-5's demonstrated safety on mung bean and radish seed germination [2] positions it as a lead scaffold for agrochemical development. Medicinal chemistry and crop protection teams can use this compound as a starting point for structure‑activity relationship (SAR) studies aimed at optimizing both potency and crop safety, with reduced concern for acute phytotoxic interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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